2,3-dichloro-4,5-difluoro-1-nitrobenzene physicochemical properties and molecular weight
2,3-dichloro-4,5-difluoro-1-nitrobenzene physicochemical properties and molecular weight
A Comprehensive Technical Guide to 2,3-dichloro-4,5-difluoro-1-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2,3-dichloro-4,5-difluoro-1-nitrobenzene, a halogenated nitroaromatic compound. Nitroaromatics containing fluorine and chlorine are valuable intermediates in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The specific arrangement of electron-withdrawing groups on the benzene ring activates the molecule for various nucleophilic aromatic substitution reactions, making it a versatile building block for creating novel chemical entities.
Molecular Identity and Weight
The fundamental identity of a chemical compound begins with its structure and molecular weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.
Molecular Structure
The structure of 2,3-dichloro-4,5-difluoro-1-nitrobenzene is a benzene ring substituted with one nitro group, two chlorine atoms, and two fluorine atoms at specified positions.
Caption: Molecular structure of 2,3-dichloro-4,5-difluoro-1-nitrobenzene.
Molecular Formula and Weight
The molecular formula and weight are fundamental parameters derived from the compound's atomic composition.
| Parameter | Value | Source |
| Molecular Formula | C₆HCl₂F₂NO₂ | - |
| Molecular Weight | 227.98 g/mol | Calculated (Confirmed by isomer data[1]) |
The molecular weight is calculated based on the atomic weights of its constituent atoms (Carbon: 12.011, Hydrogen: 1.008, Chlorine: 35.453, Fluorine: 18.998, Nitrogen: 14.007, Oxygen: 15.999). This value is consistent with that of its isomer, 1,3-Dichloro-2,4-difluoro-5-nitrobenzene.[1]
Physicochemical Properties
Detailed physicochemical data for 2,3-dichloro-4,5-difluoro-1-nitrobenzene is not extensively published. However, a key physical property has been described, and other properties can be inferred from structurally similar compounds. This comparative approach is essential in the absence of direct experimental data and guides initial experimental design.
| Property | Value | Note / Comparative Compound | Source |
| Physical State | Yellow Oil | Experimentally determined for the title compound. | [2] |
| Boiling Point | ~257-266 °C | Based on 2,3-Dichloronitrobenzene (257°C) and 2,3-Dichloro-1-fluoro-4-nitrobenzene (266°C). | [3][4] |
| Melting Point | Not applicable (Oil) | 2,3-Dichloronitrobenzene is a solid with a melting point of 61°C. The additional fluorine atoms likely lower the melting point, resulting in an oil at room temperature. | [3] |
| Density | ~1.6 g/cm³ | Based on 2,3-Dichloro-1-fluoro-4-nitrobenzene. | [4] |
| Water Solubility | Low | Halogenated nitroaromatics are generally poorly soluble in water. 2,3-Dichloronitrobenzene has a solubility of 74.1 mg/L. | [3] |
Synthesis Protocol
A reliable method for the synthesis of 2,3-dichloro-4,5-difluoro-1-nitrobenzene involves a Sandmeyer-type reaction starting from 2-chloro-3,4-difluoro-6-nitroaniline.[2] This procedure leverages the diazotization of an aniline derivative followed by a copper-catalyzed chloride substitution.
Experimental Workflow
Caption: Workflow for the synthesis of 2,3-dichloro-4,5-difluoro-1-nitrobenzene.
Detailed Step-by-Step Methodology
This protocol is adapted from the documented synthesis.[2]
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Reaction Setup:
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To a suitable reaction vessel, add anhydrous cupric chloride (2.2 g) and 2-chloro-3,4-difluoro-6-nitroaniline (2.63 g).
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Add anhydrous acetonitrile (20 ml) as the solvent.
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Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the diazotization and substitution steps. Anhydrous conditions are crucial to prevent unwanted side reactions of the diazonium salt with water.
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-
Diazotization and Substitution:
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Warm the mixture and add t-butylnitrite (2.0 g) dropwise, maintaining the internal temperature between 46°C and 55°C over approximately 9 minutes.[2]
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Rationale: t-Butylnitrite is an organic diazotizing agent that converts the primary amine group of the aniline into a diazonium salt. In the presence of cupric chloride (the Sandmeyer catalyst), the diazonium group is subsequently replaced by a chlorine atom. Controlling the temperature is critical to ensure the stability of the intermediate diazonium salt and prevent vigorous decomposition.
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-
Reaction Work-up:
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After the addition is complete, stir the mixture for an additional 13 minutes at the same temperature.[2]
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Pour the reaction mixture into chilled 10% diluted hydrochloric acid (20 ml).
-
Extract the aqueous mixture with benzene.
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Wash the organic layer sequentially with diluted hydrochloric acid and water.
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Rationale: Quenching the reaction in cold acid neutralizes any remaining t-butylnitrite and other basic species. The extraction isolates the organic product from the aqueous phase containing inorganic salts. Washing the organic layer removes residual acid and water-soluble impurities.
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-
Purification:
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Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
The resulting residue is purified by silica gel chromatography.
-
Elute the column with a mixture of dichloromethane-n-hexane (1:5) to yield the final product as a yellow oil (2.47 g).[2]
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Rationale: Drying with sodium sulfate removes residual water. Chromatography separates the target compound from unreacted starting materials and byproducts based on differences in polarity, yielding the pure product.
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Safety and Handling
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General Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[5][6]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Use a face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
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Skin Protection: Handle with chemical-resistant gloves. Inspect gloves prior to use and use a proper removal technique to avoid skin contact.[5]
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Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are formed, use a particulate respirator.
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-
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[5]
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In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5]
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If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]
-
In all cases of exposure, consult a physician.[5]
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-
Disposal: Dispose of contaminated materials in accordance with applicable local and national regulations. Do not let the product enter drains.[5]
Conclusion
2,3-dichloro-4,5-difluoro-1-nitrobenzene is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its calculated molecular weight of 227.98 g/mol and its nature as a yellow oil provide foundational data for its use. The well-defined synthesis protocol allows for its preparation in a laboratory setting, enabling further research into its reactivity and application as a building block for novel pharmaceuticals, agrochemicals, and materials. Due to its classification as a hazardous substance based on related compounds, strict adherence to safety protocols is mandatory during its handling and use.
References
-
Synthesis of 2,3-Dichloro-4,5-difluoronitrobenzene. PrepChem.com. [Link]
-
2,3-DICHLORONITROBENZENE CAS N°: 3209-22-1. OECD SIDS. [Link]
Sources
- 1. 15952-70-2 | 1,3-Dichloro-2,4-difluoro-5-nitrobenzene - AiFChem [aifchem.com]
- 2. prepchem.com [prepchem.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
